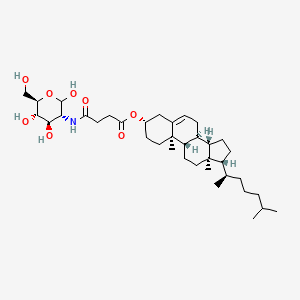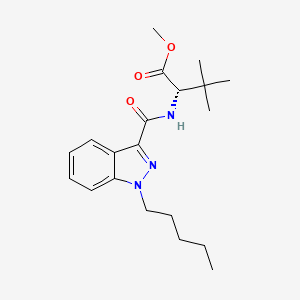
Glucosamine Cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosamine is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly used as a dietary supplement to support joint health and alleviate symptoms of osteoarthritis. Cholesterol, on the other hand, is a lipid molecule essential for maintaining cell membrane integrity and serving as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The combination of glucosamine and cholesterol is not a common compound but rather a topic of interest in understanding their individual and combined effects on health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucosamine is typically produced through the hydrolysis of chitin, which is derived from the exoskeletons of shellfish such as shrimp and crabs. The hydrolysis process can be carried out using acids, enzymes, or a combination of both. The reaction conditions often involve the use of hydrochloric acid or chitosanase enzymes under controlled temperatures and pH levels to yield glucosamine.
Cholesterol is synthesized in the body through a complex pathway involving multiple enzymatic reactions. Industrially, cholesterol can be extracted from animal tissues, particularly from the adrenal glands and spinal cord of cattle. The extraction process involves saponification, followed by purification using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Glucosamine undergoes various chemical reactions, including:
Oxidation: Glucosamine can be oxidized to produce glucosaminic acid.
Reduction: Reduction of glucosamine can yield glucosaminitol.
Substitution: Glucosamine can participate in substitution reactions to form derivatives such as N-acetylglucosamine.
Cholesterol undergoes reactions such as:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important in various biological processes.
Esterification: Cholesterol can react with fatty acids to form cholesterol esters, which are stored in lipid droplets within cells.
Common Reagents and Conditions
Oxidation of Glucosamine: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction of Glucosamine: Sodium borohydride is often used as a reducing agent.
Oxidation of Cholesterol: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Major Products Formed
Oxidation of Glucosamine: Glucosaminic acid.
Reduction of Glucosamine: Glucosaminitol.
Oxidation of Cholesterol: Oxysterols.
Esterification of Cholesterol: Cholesterol esters.
Scientific Research Applications
Glucosamine has been extensively studied for its potential benefits in treating osteoarthritis and joint pain. It is believed to support the maintenance and repair of cartilage. Additionally, glucosamine has been investigated for its anti-inflammatory properties and potential role in reducing cardiovascular disease risk .
Cholesterol is a critical molecule in various biological processes. It is a key component of cell membranes, providing structural integrity and fluidity. Cholesterol is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. Research has explored the role of cholesterol in cardiovascular health, particularly its involvement in the development of atherosclerosis .
Mechanism of Action
Glucosamine
Glucosamine is thought to exert its effects by stimulating the production of glycosaminoglycans and proteoglycans, which are essential components of cartilage. It may also inhibit the activity of enzymes that degrade cartilage, thereby promoting joint health. The exact molecular targets and pathways involved in glucosamine’s action are still under investigation .
Cholesterol
Cholesterol is involved in various cellular processes, including the formation of lipid rafts in cell membranes, which are important for signal transduction. It also serves as a precursor for the synthesis of steroid hormones, which regulate numerous physiological functions. The metabolism of cholesterol is tightly regulated by pathways such as the mevalonate pathway .
Comparison with Similar Compounds
Similar Compounds
Chondroitin Sulfate: Often used in combination with glucosamine for joint health. It is a major component of cartilage and helps maintain its structural integrity.
Hyaluronic Acid: Another compound used for joint health, known for its lubricating properties in synovial fluid.
Phytosterols: Plant-derived sterols that are structurally similar to cholesterol and are known to lower cholesterol levels in the blood.
Uniqueness
Glucosamine is unique in its ability to stimulate the production of cartilage components and its potential anti-inflammatory effects. Cholesterol is unique in its dual role as a structural component of cell membranes and a precursor for essential biomolecules. The combination of glucosamine and cholesterol, while not a common compound, represents an interesting area of study for understanding their individual and combined effects on health.
Properties
Molecular Formula |
C37H61NO8 |
|---|---|
Molecular Weight |
647.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]butanoate |
InChI |
InChI=1S/C37H61NO8/c1-21(2)7-6-8-22(3)26-11-12-27-25-10-9-23-19-24(15-17-36(23,4)28(25)16-18-37(26,27)5)45-31(41)14-13-30(40)38-32-34(43)33(42)29(20-39)46-35(32)44/h9,21-22,24-29,32-35,39,42-44H,6-8,10-20H2,1-5H3,(H,38,40)/t22-,24+,25+,26-,27+,28+,29-,32-,33-,34-,35?,36+,37-/m1/s1 |
InChI Key |
CEZJGMHPGUGAEW-ACSCFQKYSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)N[C@@H]5[C@H]([C@@H]([C@H](OC5O)CO)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NC5C(C(C(OC5O)CO)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)
![N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide](/img/structure/B10860585.png)
![N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide](/img/structure/B10860589.png)
![N-isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B10860592.png)
![3-amino-N,N-dimethyl-6-(4-methylsulfonylpiperidin-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10860604.png)
![3-fluoro-4-phenyl-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]benzamide](/img/structure/B10860605.png)






![(4S)-5-[[(2R)-5-amino-1-[[(4S,7R,10S,13S,19R,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(3R)-3-hydroxyhexadecanoyl]amino]-5-oxopentanoic acid](/img/structure/B10860658.png)
